

Validating On-Target Lactate Dehydrogenase (LDH) Inhibition by NCATS-SM1441: A Comparative Guide

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Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

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This guide provides an objective comparison of **NCATS-SM1441**, a potent Lactate Dehydrogenase (LDH) inhibitor, with alternative compounds. It details the experimental validation of its on-target activity and presents supporting data for researchers, scientists, and drug development professionals.

Lactate dehydrogenase is a critical enzyme in cellular metabolism, particularly in cancer cells, which often exhibit elevated rates of glycolysis even in the presence of oxygen (the Warburg effect).[1][2] LDH catalyzes the final step of glycolysis, the conversion of pyruvate to lactate, which regenerates the NAD⁺ necessary for sustained glycolytic flux.[1][3][4] The LDHA isoform, in particular, is a key therapeutic target in oncology.[2] **NCATS-SM1441** is a first-in-class, pyrazole-based LDH inhibitor designed for improved cellular potency and pharmacokinetic properties, demonstrating direct target engagement in vivo.[1][4][5]

On-Target Validation of NCATS-SM1441

Confirming that a compound's therapeutic effect stems from the direct inhibition of its intended target is a crucial step in drug development. For **NCATS-SM1441**, a key method to validate its engagement with the LDH protein in a cellular context is the Cellular Thermal Shift Assay (CETSA).[1] This assay leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. The Split Luciferase CETSA (SplitLuc-CETSA) has been specifically utilized to confirm the binding of **NCATS-SM1441** to LDHA within cells.[1]

Biochemical assays are also fundamental in quantifying the inhibitory potency of compounds against the purified enzyme. These assays typically measure the rate of NADH oxidation or the production of a fluorescent product in the presence of the inhibitor.

Comparative Performance Data

The following table summarizes the inhibitory potency of **NCATS-SM1441** and other commonly cited LDH inhibitors.

Compound	Target Isoform(s)	IC50	Notes
NCATS-SM1441	LDHA/LDHB	~40 nM[6]	Pyrazole-based inhibitor with demonstrated in vivo target engagement.[1] [4] Requires intravenous administration and has high lipophilicity. [6]
GSK2837808A	LDHA	~2.6 nM[6]	Considered one of the most potent LDHA inhibitors.[6]
FX-11	LDHA	-	A well-studied LDHA inhibitor that has been shown to inhibit the growth of human pancreatic cancer xenografts.[6]
GNE-140	LDHA	-	Another established small molecule inhibitor of LDHA.[6]
Oxamate	LDHA	Millimolar range (~20-60 mM in cells)[7]	A classic pyruvate analog that acts as a competitive inhibitor of LDH.[7][8]

Experimental Protocols

LDH Biochemical Inhibition Assay

This protocol is adapted from methodologies used to characterize novel LDH inhibitors.[4] It measures the enzymatic activity of LDH by monitoring the consumption of NADH.

Materials:

- Recombinant human LDHA enzyme
- LDH assay buffer: 200 mM Tris-HCl pH 7.4, 100 μ M EDTA, 0.01% Tween-20
- Substrate solution: NADH and sodium pyruvate in LDH assay buffer
- Detection reagent: Diaphorase and resazurin in LDH assay buffer
- Test compounds (e.g., **NCATS-SM1441**) dissolved in DMSO
- 1536-well black, solid-bottom assay plates

Procedure:

- Add 3 μ L of recombinant human LDHA (final concentration \sim 2 nM) in LDH assay buffer to the wells of a 1536-well plate.
- Transfer 23 nL of test compound dissolved in DMSO or DMSO vehicle control to the appropriate wells.
- Initiate the enzymatic reaction by adding 1 μ L of substrate solution containing NADH (final concentration \sim 0.06 mM) and sodium pyruvate (final concentration \sim 0.2 mM).
- Incubate the plate for 5 minutes at room temperature.
- Add 1 μ L of detection reagent containing diaphorase (final concentration \sim 0.133 mg/mL) and resazurin (final concentration \sim 37 μ M).
- Immediately measure the resorufin fluorescence using a microplate reader (e.g., ViewLux) at an excitation of \sim 540 nm and an emission of \sim 590 nm at time 0 and after a 20-minute incubation.
- Normalize the fluorescence data using enzyme-free and DMSO-treated controls to determine the percent inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for CETSA, a key method for validating direct target binding in a cellular environment.^[1]

Materials:

- HEK293T cells expressing HiBiT-tagged LDHA
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)
- Test compound (**NCATS-SM1441**)
- Lysis buffer
- Reagents for HiBiT detection (e.g., Nano-Glo® HiBiT Lytic Detection System)
- PCR tubes or plate
- Thermal cycler
- Plate reader for luminescence

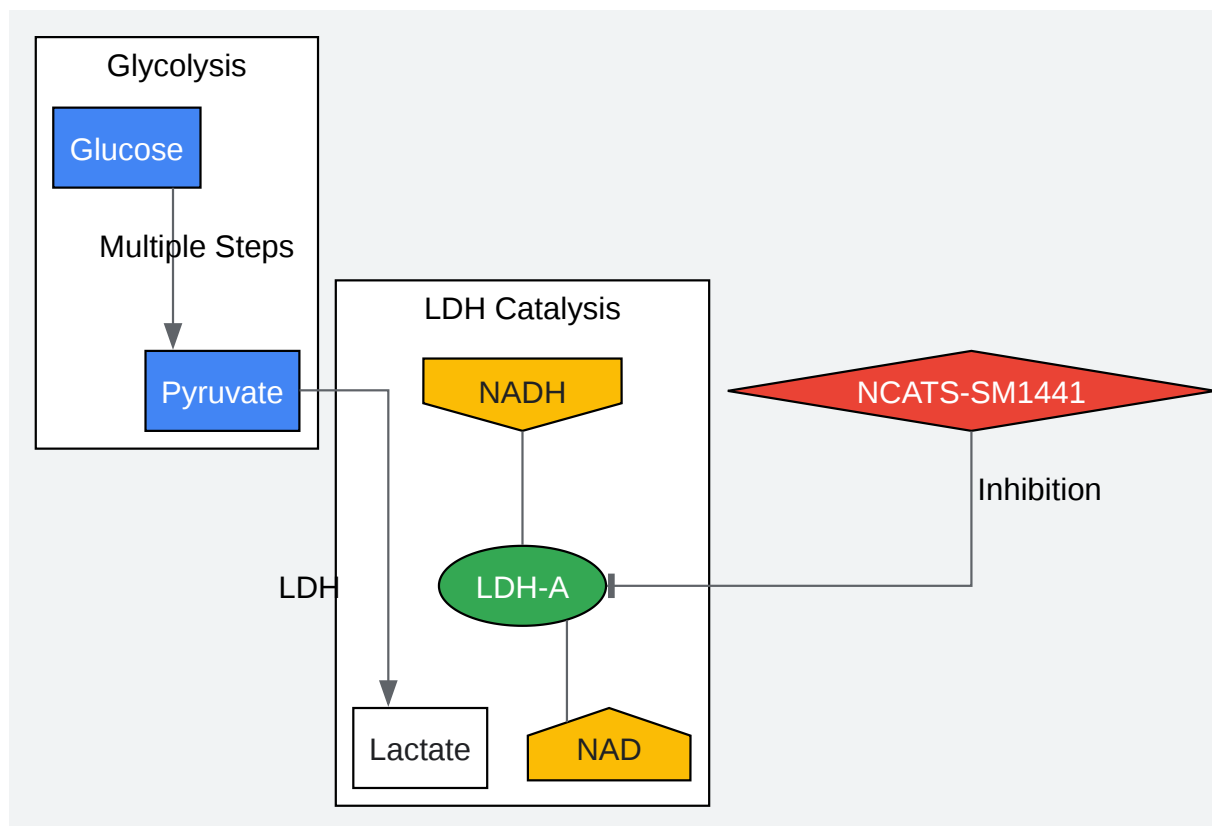
Procedure:

- **Compound Treatment:** Seed HEK293T cells with the HiBiT-tagged LDHA construct. Once confluent, treat the cells with the desired concentration of **NCATS-SM1441** or vehicle control for a specified time (e.g., 1 hour).
- **Heating:** Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.
- **Temperature Gradient:** Heat the samples across a defined temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

- Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
- Detection: Transfer the supernatant, containing the soluble protein fraction, to a new plate.
- Quantification: Add the HiBiT lytic detection reagent to the supernatant and measure the luminescence. The amount of soluble LDHA-HiBiT at each temperature is proportional to the luminescence signal.
- Data Analysis: Plot the luminescence signal against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of **NCATS-SM1441** indicates thermal stabilization and confirms target engagement.

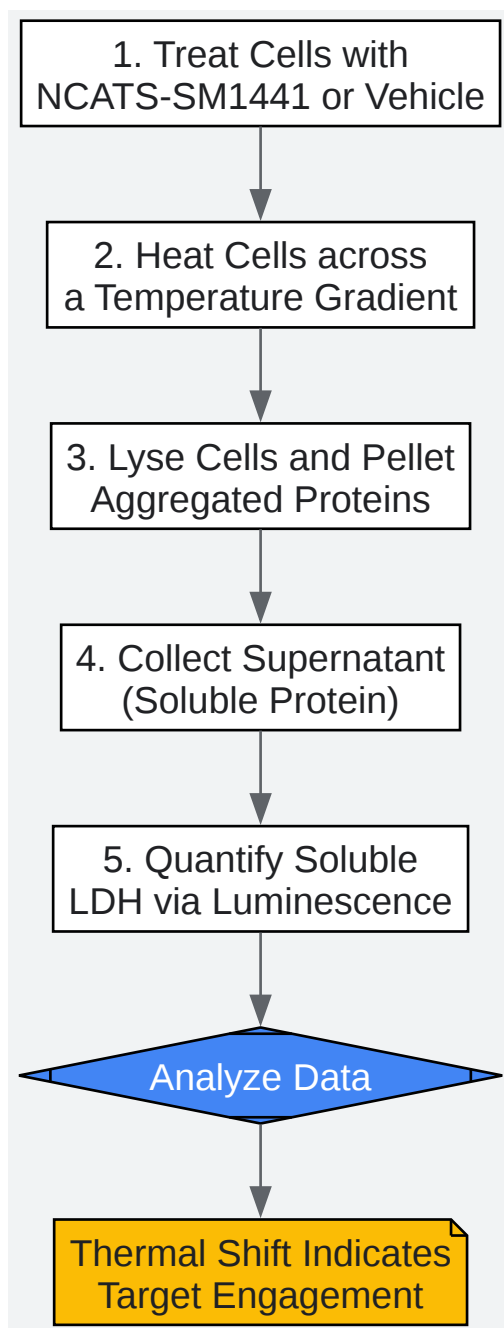
Visualizations

Signaling and Experimental Workflows



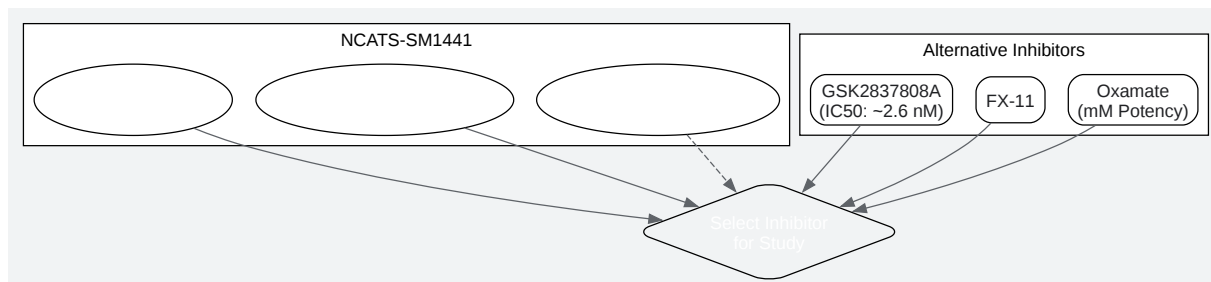
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Caption: LDH-A catalyzes the conversion of Pyruvate to Lactate.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



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Caption: Comparison of **NCATS-SM1441** with alternative LDH inhibitors.

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